molecular formula C13H16ClN3O2 B3848413 N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848413
M. Wt: 281.74 g/mol
InChI Key: WQWMSCFBHYRISF-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide, commonly known as CBBH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a hydrazone derivative of acetohydrazide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CBBH is not fully understood, but it is believed to involve the formation of a Schiff base with metal ions. The compound has been found to selectively bind to copper ions and can be used as a fluorescent probe for detecting copper ions in biological samples.
Biochemical and Physiological Effects
CBBH has been found to exhibit various biochemical and physiological effects. The compound has been shown to have antioxidant properties and can scavenge free radicals. CBBH has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, the compound has been investigated for its potential use as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBBH in lab experiments is its high selectivity for copper ions. This makes it a useful tool for studying the role of copper ions in biological processes. However, one limitation of using CBBH is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of CBBH. One area of research could focus on the development of new fluorescent probes based on the structure of CBBH for detecting other metal ions. Another area of research could involve the investigation of the potential use of CBBH as an antitumor agent. Additionally, the synthesis of new derivatives of CBBH could be explored to improve its solubility and biological activity.
Conclusion
In conclusion, CBBH is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound exhibits various biochemical and physiological effects and has been investigated for its potential use as an antimicrobial, antitumor, and antioxidant agent. CBBH has also been found to selectively bind to copper ions and can be used as a fluorescent probe for detecting copper ions in biological samples. Further research is needed to fully understand the mechanism of action of CBBH and to explore its potential applications in various fields of science.

Scientific Research Applications

CBBH has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. CBBH has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-tert-butyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-13(2,3)16-11(18)12(19)17-15-8-9-6-4-5-7-10(9)14/h4-8H,1-3H3,(H,16,18)(H,17,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWMSCFBHYRISF-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NN=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C(=O)N/N=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 4
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N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide
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N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
N-(tert-butyl)-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide

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